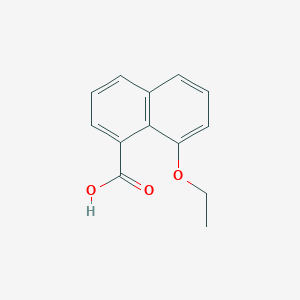
8-Ethoxynaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxynaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the naphthalene ring at the 8th position and a carboxylic acid group (-COOH) at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxynaphthalene-1-carboxylic acid typically involves the ethoxylation of naphthalene-1-carboxylic acid. This can be achieved through a Friedel-Crafts alkylation reaction, where naphthalene-1-carboxylic acid is treated with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethoxynaphthalene-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,8-dicarboxylic acid.
Reduction: Reduction reactions can produce 8-ethoxynaphthalene-1-methanol.
Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
8-Ethoxynaphthalene-1-carboxylic acid has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
8-Ethoxynaphthalene-1-carboxylic acid is similar to other naphthalene derivatives, such as naphthalene-1-carboxylic acid and 1-ethoxynaphthalene-8-carboxylic acid. its unique ethoxy group at the 8th position distinguishes it from these compounds, potentially leading to different chemical and biological properties.
Comparaison Avec Des Composés Similaires
Naphthalene-1-carboxylic acid
1-ethoxynaphthalene-8-carboxylic acid
1,8-naphthalic anhydride
1,8-dihydroxynaphthalene
Propriétés
Numéro CAS |
54245-15-7 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
8-ethoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-2-16-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3,(H,14,15) |
Clé InChI |
DXJSXIVXVHLZJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1C(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



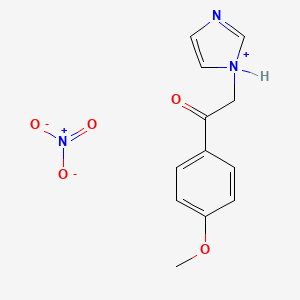
![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)

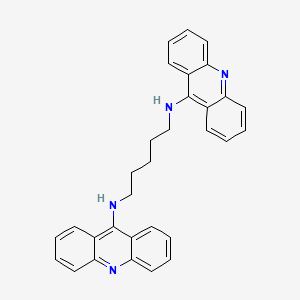

![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
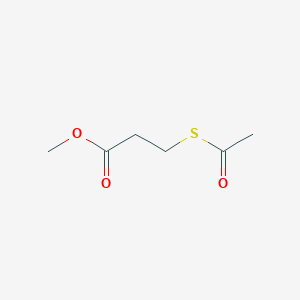
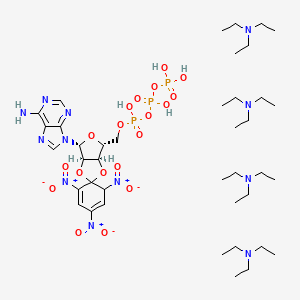
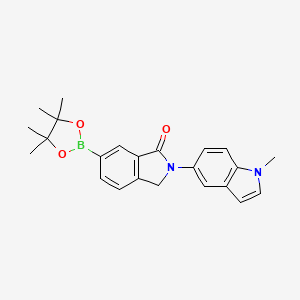
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)
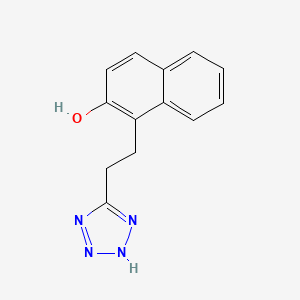
![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
